1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1220035-80-2
VCID: VC2659042
InChI: InChI=1S/C13H26N2.2ClH/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13;;/h13-14H,1-12H2;2*1H
SMILES: C1CCCN(CC1)CCC2CCNCC2.Cl.Cl
Molecular Formula: C13H28Cl2N2
Molecular Weight: 283.3 g/mol

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride

CAS No.: 1220035-80-2

Cat. No.: VC2659042

Molecular Formula: C13H28Cl2N2

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride - 1220035-80-2

Specification

CAS No. 1220035-80-2
Molecular Formula C13H28Cl2N2
Molecular Weight 283.3 g/mol
IUPAC Name 1-(2-piperidin-4-ylethyl)azepane;dihydrochloride
Standard InChI InChI=1S/C13H26N2.2ClH/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13;;/h13-14H,1-12H2;2*1H
Standard InChI Key UDFQSAPSQVELES-UHFFFAOYSA-N
SMILES C1CCCN(CC1)CCC2CCNCC2.Cl.Cl
Canonical SMILES C1CCCN(CC1)CCC2CCNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Characterization

Basic Information

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride is a heterocyclic compound featuring an azepane ring linked to a piperidine ring through an ethyl chain, with the connection at the 4-position of the piperidine. The compound exists as a dihydrochloride salt, with both nitrogen atoms protonated. This chemical architecture creates a molecule with potential biological activity, particularly in neurological pathways.

The compound is characterized by the following identifiers:

Table 1: Chemical Identifiers

ParameterValue
CAS Number1220035-80-2
IUPAC Name1-(2-piperidin-4-ylethyl)azepane;dihydrochloride
Molecular FormulaC₁₃H₂₈Cl₂N₂
Molecular Weight283.3 g/mol
PubChem Compound ID53408243

The free base form (without hydrochloride) has the CAS number 96901-05-2 and molecular formula C₁₃H₂₆N₂, with a molecular weight of 210.36 g/mol .

Structural Representation

The compound features two saturated nitrogen-containing heterocycles: a seven-membered azepane ring and a six-membered piperidine ring. These are connected by an ethyl linker attached to the 4-position of the piperidine ring. In the dihydrochloride salt form, both nitrogen atoms carry a positive charge, balanced by chloride counter-ions.

Table 2: Structural Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C13H26N2.2ClH/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13;;/h13-14H,1-12H2;2*1H
Standard InChIKeyUDFQSAPSQVELES-UHFFFAOYSA-N
SMILESC1CCCN(CC1)CCC2CCNCC2.Cl.Cl
Canonical SMILESC1CCCN(CC1)CCC2CCNCC2.Cl.Cl

This specific structure distinguishes it from related compounds such as 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride (CAS: 1219957-63-7), which has the ethyl chain connected to the 2-position of the piperidine instead of the 4-position .

Physicochemical Properties

Physical State and Appearance

1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride typically exists as a white to off-white crystalline solid at room temperature. As a dihydrochloride salt, it exhibits hygroscopic properties, potentially absorbing moisture from the environment.

Solubility and Solution Properties

The compound demonstrates good solubility in polar solvents due to its salt form:

Table 3: Solubility Profile

SolventSolubility
WaterHighly soluble
MethanolSoluble
EthanolModerately soluble
AcetoneSlightly soluble
ChloroformPoorly soluble
HexaneInsoluble

The aqueous solutions of this compound are expected to be acidic due to the hydrochloride form, with pH values typically in the range of 3-5 for dilute solutions.

Stability

Analytical Methods for Characterization

Spectroscopic Techniques

Various spectroscopic methods are typically employed to characterize 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride:

Table 4: Key Spectroscopic Methods

TechniqueInformation Obtained
¹H NMRConfirms hydrogen environments, particularly CH₂ groups adjacent to nitrogen atoms
¹³C NMRIdentifies carbon environments, distinguishing between the piperidine and azepane rings
Mass SpectrometryDetermines molecular weight and fragmentation pattern
FT-IRIdentifies functional groups, particularly N-H stretching bands

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the compound, typically utilizing:

  • Reversed-phase C18 columns

  • Mobile phases containing mixtures of water and acetonitrile with appropriate buffers

  • UV detection at wavelengths around 210-220 nm, where the compound absorbs

Elemental Analysis

Elemental analysis provides confirmation of the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample, which should match the theoretical values for C₁₃H₂₈Cl₂N₂.

CompoundKey Structural DifferencePotential Effect on Activity
1-[2-(4-Piperidinyl)ethyl]azepaneFree base form (no HCl)Reduced water solubility, different bioavailability
1-[2-(2-Piperidinyl)ethyl]azepaneLinkage at 2-position of piperidineAltered receptor binding profile
1-[2-(4-Piperidinyl)ethyl]-4-piperidinolContains additional hydroxyl groupModified hydrogen bonding capacity

Research Applications

Neurochemical Research

The compound's structural similarity to known neuroactive compounds suggests potential applications in:

  • Probing dopaminergic pathways

  • Studying monoamine transporter function

  • Investigating novel mechanisms for treating neuropsychiatric disorders

Medicinal Chemistry

In medicinal chemistry, 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride may serve as:

  • A scaffold for developing new drug candidates

  • A pharmacophore for structure-activity relationship studies

  • A reference compound for developing assays

Organic Synthesis

The compound also represents an interesting synthetic target that demonstrates:

  • Methods for selectively functionalizing heterocyclic amines

  • Approaches to linking different nitrogen-containing ring systems

  • Techniques for controlling regioselectivity in substitution reactions

Hazard TypeCategoryHazard Statement
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

Future Research Directions

Pharmacological Profiling

Comprehensive receptor binding assays would be valuable to determine:

  • Affinity for various neurotransmitter receptors (dopamine, serotonin, etc.)

  • Interaction with monoamine transporters

  • Selectivity profile across related targets

Synthetic Modifications

Structural modifications could explore:

  • Varying the ring sizes (e.g., replacing azepane with other cyclic amines)

  • Altering the linker length between the rings

  • Introducing additional functional groups to enhance selectivity or potency

Computational Studies

Molecular modeling approaches could provide insights into:

  • Binding modes with potential protein targets

  • Structure-activity relationships

  • Optimization pathways for enhanced activity or selectivity

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